2,6-Dimethyl-4-pyridinecarbothioamide
Description
Properties
CAS No. |
80653-65-2 |
|---|---|
Molecular Formula |
C8H10N2S |
Molecular Weight |
166.25 g/mol |
IUPAC Name |
2,6-dimethylpyridine-4-carbothioamide |
InChI |
InChI=1S/C8H10N2S/c1-5-3-7(8(9)11)4-6(2)10-5/h3-4H,1-2H3,(H2,9,11) |
InChI Key |
MRWBYEDZYCCCMU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C)C(=S)N |
Isomeric SMILES |
CC1=CC(=CC(=N1)C)C(=N)S |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C(=N)S |
Synonyms |
2,6-Dimethylthio-isonicotinamide |
Origin of Product |
United States |
Q & A
What spectroscopic methods are recommended for characterizing 2,6-Dimethyl-4-pyridinecarbothioamide?
Basic
For structural confirmation, employ 1H and 13C NMR to assign proton and carbon environments, focusing on the deshielded protons adjacent to the thioamide group. IR spectroscopy (C=S stretch at ~1050–1250 cm⁻¹) is critical for identifying the thioamide functionality. HPLC-UV (using acetonitrile (ACN)/water with 0.1% trifluoroacetic acid (TFA) as mobile phase) ensures purity assessment .
How can researchers optimize synthetic routes for this compound?
Advanced
Thionation of the precursor carboxamide using Lawesson’s reagent or P₄S₁₀ under inert conditions is a key step. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize solvent polarity (e.g., toluene or dichloromethane). For purification, use gradient column chromatography (e.g., methanol/dichloromethane) to isolate the product from unreacted starting materials or over-thionated by-products .
How to resolve discrepancies between mass spectrometry (MS) and elemental analysis data?
Advanced
Cross-validate with high-resolution MS (HRMS) to confirm molecular ion peaks and rule out adducts. Repeat elemental analysis under controlled conditions (e.g., dry sample, calibrated instruments). Check for solvent residues (e.g., ACN, TFA) that may skew results, as noted in analytical protocols for similar heterocycles .
What safety protocols are critical when handling this compound?
Basic
Follow general pyridine derivative safety guidelines: use fume hoods , nitrile gloves , and lab coats . Avoid inhalation and skin contact. Refer to safety data sheets for structurally related compounds (e.g., pyridinecarboxamides in ) for spill management and disposal .
How to address tautomerism-induced ambiguities in NMR spectra?
Advanced
Perform variable-temperature NMR (e.g., 25°C to −40°C) to slow tautomeric interconversion. Use 2D NMR techniques (HSQC, HMBC) to assign exchangeable protons. Compare with literature data for analogous thioamides (e.g., pyrimidine derivatives in ) to predict tautomeric equilibria .
What strategies mitigate low yields during thiocyanation?
Advanced
Optimize reagent stoichiometry (e.g., 1.2–1.5 equivalents of Lawesson’s reagent) and reaction time (monitored via HPLC ). Consider catalytic additives (e.g., triethylamine (TEA)) to enhance reactivity. Use HATU-mediated coupling (as in ) for intermediates prone to degradation .
How to identify and quantify synthetic impurities?
Advanced
Employ LC-MS with a C18 column (ACN/water + 0.1% formic acid (FA)) to separate impurities. Compare retention times and fragmentation patterns with synthetic by-products (e.g., carboxamide precursors). 1H NMR integration quantifies dominant species, while DOSY NMR distinguishes oligomeric impurities .
What validation methods ensure biological assay reproducibility?
Advanced
Use positive controls (e.g., known enzyme inhibitors) and validate compound stability under assay conditions (pH, temperature) via HPLC at timed intervals. Replicate dose-response curves in triplicate and apply statistical models (e.g., ANOVA) to account for batch-to-batch variability .
How to interpret conflicting solubility data in different solvents?
Basic
Characterize solubility empirically using UV-Vis spectroscopy (λmax ~270 nm for pyridine derivatives). Test solvents like DMSO, ethanol (EtOH), and ACN, noting temperature dependence. Reference solubility profiles of structurally similar compounds (e.g., aminopyrimidines in ) for guidance .
What computational tools aid in predicting reactivity?
Advanced
Apply DFT calculations (e.g., Gaussian 16) to model thioamide resonance structures and predict electrophilic/nucleophilic sites. Compare with experimental Hammett constants for substituent effects. Validate using molecular docking for target-binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
